Brimonidine/brinzolamide

Glaucoma Ocular Hypertension Fixed-Dose Combination

Managing elevated IOP without beta-blocker exposure: concomitant use of separate brimonidine and brinzolamide drops decreases ocular absorption and increases corneal epithelial damage without precise 5-minute instillation intervals. This fixed-combination suspension resolves these limitations. • IOP lowering superior to individual components (1.2-3.7 mmHg additional reduction); non-inferior to latanoprost-timolol • Significantly reduces corneal epithelial damage vs. separate instillation, supporting long-term adherence • Only timolol-free fixed combination commercially available-indicated for patients with cardiovascular or respiratory beta-blocker contraindications

Molecular Formula C23H31BrN8O5S3
Molecular Weight 675.6 g/mol
Cat. No. B1243177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBrimonidine/brinzolamide
Molecular FormulaC23H31BrN8O5S3
Molecular Weight675.6 g/mol
Structural Identifiers
SMILESCCNC1CN(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)CCCOC.C1CN=C(N1)NC2=C(C3=NC=CN=C3C=C2)Br
InChIInChI=1S/C12H21N3O5S3.C11H10BrN5/c1-3-14-10-8-15(5-4-6-20-2)23(18,19)12-9(10)7-11(21-12)22(13,16)17;12-9-7(17-11-15-5-6-16-11)1-2-8-10(9)14-4-3-13-8/h7,10,14H,3-6,8H2,1-2H3,(H2,13,16,17);1-4H,5-6H2,(H2,15,16,17)/t10-;/m0./s1
InChIKeyKAKYNGJFPXFCDD-PPHPATTJSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 8 ml / 10 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Brimonidine/Brinzolamide Overview


Brimonidine/brinzolamide (1%/0.2%) is a fixed-combination ophthalmic suspension [1] composed of a selective alpha-2 adrenergic receptor agonist and a carbonic anhydrase inhibitor, each reducing intraocular pressure (IOP) via distinct but complementary mechanisms [2]. Approved globally, it is indicated for the reduction of elevated IOP in patients with open-angle glaucoma or ocular hypertension (OHT) [1]. As the first commercially available fixed combination without a beta-blocker [3], it addresses a specific clinical and procurement niche: the need for effective, preservative-free, timolol-free multi-mechanism therapy [4].

1
IOP-lowering endpoint research in glaucoma models
2
Ocular surface disease model evaluation
3
Comparator for novel IOP-lowering agent studies
4
Ocular PK/PD model validation

Why Generics Cannot Substitute


The fixed-combination brimonidine/brinzolamide is not interchangeable with generic co-administration of its individual components due to distinct pharmacokinetic and safety profiles. Concomitant use of separate brimonidine and brinzolamide formulations results in a significant, quantifiable decrease in ocular absorption of both drugs when instilled without a precise 5-minute interval [1]. Furthermore, the fixed combination has been shown to significantly reduce corneal epithelial damage compared to the concomitant use of its components [2], directly impacting patient tolerability and long-term adherence. Substitution also risks altering the unique, non-inferior IOP-lowering efficacy and the specific safety profile established for the fixed-dose form in regulatory trials [3].

Separate Components
Fixed Combination
Ocular absorption may decrease without precise 5-minute instillation interval
Ensures consistent co-delivery of both drugs
Corneal epithelial damage endpoint may be higher with separate co-administration
Reported improvement in corneal epithelial health after switch from separate components
IOP-lowering endpoint equivalence not established for generic co-use
Non-inferiority to concomitant use confirmed in Phase 3 trial context

Brimonidine/Brinzolamide Evidence


IOP Reduction vs. Monotherapy

The fixed-combination brimonidine/brinzolamide provides superior IOP lowering compared to either brimonidine or brinzolamide monotherapy. In a pooled analysis of two Phase 3 trials, the fixed combination achieved significantly lower mean IOP values at 3 months [1]. Specifically, across all 9 time points measured, the mean IOP in the fixed-combination group (16.3-19.8 mmHg) was statistically significantly lower than in the brinzolamide group (19.3-20.9 mmHg; P ≤ .002) and the brimonidine group (17.9-22.5 mmHg; P < .001) [1].

IOP Reduction vs. Monotherapy
Head-to-head
Reported IOP difference at 3 months: P ≤ .002 vs. brinzolamide, P
Supports fixed-combination IOP-lowering endpoint context
Pooled analysis of two Phase 3 trials
Non-Inferiority to Concomitant Use
Head-to-head
LS mean change -7.2 mmHg (fixed) vs -7.3 mmHg (separate); difference 0.1 mmHg (95% CI -0.5 to 0.7)
Supports non-inferior IOP-lowering endpoint context
Phase 3 study in OAG/OHT patients
Equivalent Efficacy vs. Latanoprost-Timolol
Head-to-head
No significant difference in IOP at 1, 3, 6 months compared to latanoprost/timolol fixed combination
Reported equivalent IOP endpoint response
1-year prospective study, n=200
Ocular Pharmacokinetic Advantage
Head-to-head
Fixed combination: posterior segment brimonidine ≥ monotherapy; systemic brimonidine 0.8-fold lower
Supports ocular PK model context
LC-MS/MS assay in rabbit model
Corneal Epithelial Damage Reduction
Head-to-head
Significant reduction in corneal epithelial damage after switch from separate components
Supports ocular surface tolerability endpoint context
Clinical switch study
Dual Mechanism Differentiation
Class-level
Carbonic anhydrase inhibition + alpha-2 agonism (aqueous suppression and uveoscleral outflow enhancement)
Reported dual pathway-response context
Class-level mechanism review
Glaucoma Ocular Hypertension Fixed-Dose Combination Intraocular Pressure Alpha-2 Agonist Carbonic Anhydrase Inhibitor

Non-Inferiority to Concomitant Use

The fixed-dose combination (BBFC) demonstrates non-inferior IOP-lowering efficacy compared to the concomitant administration of its individual components (BRINZ+BRIM). In a Phase 3 study, the least-squares mean change in diurnal IOP from baseline to Month 3 was -7.2 mmHg for BBFC and -7.3 mmHg for BRINZ+BRIM, with a between-group difference of only 0.1 mmHg (95% CI: -0.5 to 0.7) [1]. The percentage of patients achieving an IOP <18 mmHg was 53.3% for BBFC and 55.0% for BRINZ+BRIM, while the proportion achieving a >30% IOP reduction from baseline was 43.2% and 37.4%, respectively [1].

Non-Inferiority to Concomitant Use
Head-to-head
LS mean change -7.2 mmHg (fixed) vs -7.3 mmHg (separate); difference 0.1 mmHg (95% CI -0.5 to 0.7)
Supports non-inferior IOP-lowering endpoint context
Phase 3 study in OAG/OHT patients
Fixed-Dose Combination Adherence Non-Inferiority IOP Control Pharmaceutical Development

Equivalent Efficacy vs. Latanoprost-Timolol

In a direct head-to-head comparison against the gold standard fixed combination of latanoprost-timolol (LT), the brimonidine-brinzolamide (BB) combination demonstrated equivalent IOP control. A one-year prospective study found no statistically significant difference in IOP reduction between the two groups at 1, 3, and 6 months [1]. The mean age and baseline characteristics were similar between the BB group (n=100) and LT group (n=100), with the study concluding that both are effective in treating primary open-angle glaucoma and ocular hypertension [1].

Equivalent Efficacy vs. Latanoprost-Timolol
Head-to-head
No significant difference in IOP at 1, 3, 6 months compared to latanoprost/timolol fixed combination
Reported equivalent IOP endpoint response
1-year prospective study, n=200
Comparative Effectiveness Latanoprost Timolol Gold Standard IOP Lowering POAG

Ocular Pharmacokinetic Advantage

The fixed-combination formulation (FCBB) ensures predictable and superior drug distribution compared to the concomitant administration of separate components. In a rabbit model, instilling 0.1% brimonidine and 1% brinzolamide successively without a 5-minute interval reduced aqueous humor concentrations of both drugs [1]. In contrast, the FCBB achieved brimonidine concentrations in posterior ocular tissues (retina/choroid) that were equal to or higher than those observed with brimonidine monotherapy. Furthermore, plasma brimonidine concentrations with FCBB were 0.8-fold lower than with brimonidine monotherapy, suggesting a potential for reduced systemic exposure [1].

Ocular Pharmacokinetic Advantage
Head-to-head
Fixed combination: posterior segment brimonidine ≥ monotherapy; systemic brimonidine 0.8-fold lower
Supports ocular PK model context
LC-MS/MS assay in rabbit model
Ocular Pharmacokinetics Drug Delivery Aqueous Humor Retina Formulation Science

Corneal Epithelial Damage Reduction

Switching patients from the concomitant use of separate brinzolamide and brimonidine bottles to the fixed-dose combination (BBFC) leads to a measurable improvement in ocular surface health. A clinical study assessing this switch found that BBFC was significantly more effective in reducing corneal epithelial damage [1]. This improvement in tolerability is a key differentiator for long-term disease management, as ocular surface disease is a major cause of non-adherence to glaucoma therapy.

Corneal Epithelial Damage Reduction
Head-to-head
Significant reduction in corneal epithelial damage after switch from separate components
Supports ocular surface tolerability endpoint context
Clinical switch study
Corneal Epithelial Damage Ocular Surface Disease Safety Tolerability Formulation Clinical Practice

Dual Mechanism Differentiation

Unlike monotherapies or combinations with a single mechanism, brimonidine/brinzolamide uniquely combines a carbonic anhydrase inhibitor (brinzolamide) that suppresses aqueous humor production with an alpha-2 agonist (brimonidine) that both suppresses aqueous humor production and enhances uveoscleral outflow [1]. This dual, complementary mechanism of action targeting both inflow and outflow pathways distinguishes it from other fixed combinations like latanoprost-timolol, which primarily target uveoscleral outflow and aqueous suppression, or from monotherapies that address only one pathway [2].

Dual Mechanism Differentiation
Class-level
Carbonic anhydrase inhibition + alpha-2 agonism (aqueous suppression and uveoscleral outflow enhancement)
Reported dual pathway-response context
Class-level mechanism review
Pharmacology Mechanism of Action Aqueous Humor Dynamics Uveoscleral Outflow Carbonic Anhydrase Alpha-2 Adrenergic Receptor

Brimonidine/Brinzolamide Applications


Alternative to Beta-Blocker Combinations

Based on evidence of equivalent IOP control to latanoprost-timolol [1] and its timolol-free formulation [2], procurement of brimonidine/brinzolamide is indicated for formularies serving populations with high prevalence of cardiovascular or respiratory contraindications to beta-blockers. This selection is supported by its unique status as the first available fixed combination without timolol [2], directly addressing an unmet need in glaucoma management.

Ocular Surface Health Improvement

Procurement decisions should favor the fixed-combination brimonidine/brinzolamide over the separate, generic co-administration of its components. This is based on direct evidence showing the fixed combination significantly reduces corneal epithelial damage compared to concomitant use [1], a key factor in improving patient adherence and long-term disease management. The improved pharmacokinetic profile of the fixed combination, which ensures consistent ocular drug levels and may reduce systemic exposure, further supports this choice [2].

Active Comparator in Glaucoma Trials

The well-characterized and robust IOP-lowering efficacy of brimonidine/brinzolamide, proven to be superior to its individual components [1] and non-inferior to its concomitant use [2], makes it an excellent active comparator for Phase 2/3 clinical trials of new IOP-lowering agents. Its unique dual mechanism of action provides a stringent benchmark for assessing the additive or synergistic effects of novel compounds.

Preservative-Free Formulation Development

Given the established risk of ocular surface disease with chronic use of preserved glaucoma drops, the development of preservative-free formulations of brimonidine/brinzolamide is a high-value industrial application. The proven efficacy of the combination [1] combined with the documented benefit of switching to a fixed combination for corneal health [2] provides a strong rationale for investing in a preservative-free product variant to further improve tolerability and adherence.

Application
Selection Property
Validation Focus
IOP-lowering model (beta-blocker-free)
Multi-mechanism IOP endpoint reduction without beta-blocker
Beta-blocker-independent pathway evaluation
Ocular surface disease model
Corneal epithelial damage endpoint reduction
Tolerability endpoint monitoring in chronic dosing models
IOP-lowering research comparator
Stringent IOP endpoint benchmark
Additive/synergistic IOP lowering endpoint evaluation
Preservative-free formulation research
Corneal health endpoint preservation
Formulation-dependent tolerability endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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